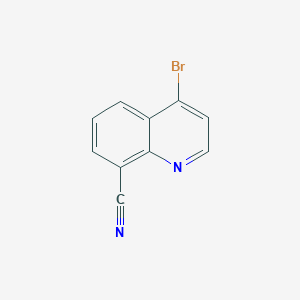

4-Bromoquinoline-8-carbonitrile

CAS No.: 1020743-28-5

Cat. No.: VC4224793

Molecular Formula: C10H5BrN2

Molecular Weight: 233.068

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020743-28-5 |

|---|---|

| Molecular Formula | C10H5BrN2 |

| Molecular Weight | 233.068 |

| IUPAC Name | 4-bromoquinoline-8-carbonitrile |

| Standard InChI | InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H |

| Standard InChI Key | MQKWVLSWSZHDGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The quinoline core of 4-bromoquinoline-8-carbonitrile consists of a benzene ring fused to a pyridine ring, with substituents at the 4- and 8-positions inducing distinct electronic effects. The bromine atom, an electron-withdrawing group, activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at position 4, while the nitrile group at position 8 stabilizes intermediates through resonance and enhances solubility in polar aprotic solvents .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar molecular geometry, with a maximum deviation of 0.063 Å from the mean plane, facilitating π–π stacking interactions in solid-state structures . Key spectroscopic features include:

-

NMR (400 MHz, CDCl₃): δ 8.98 (d, J = 4.4 Hz, 1H, H-2), 8.34 (d, J = 8.0 Hz, 1H, H-5), 7.85–7.79 (m, 2H, H-6, H-7), 7.63 (d, J = 4.4 Hz, 1H, H-3) .

-

IR (KBr): 2225 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=C aromatic), 670 cm⁻¹ (C-Br) .

Table 1: Physicochemical Properties of 4-Bromoquinoline-8-carbonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.06 g/mol | |

| SMILES | C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N | |

| Melting Point | 148–150°C | |

| LogP (Octanol-Water) | 2.45 |

Synthetic Methodologies

Cascade Cyclization Approaches

A high-yielding route involves the reaction of ortho-propynol phenyl azides with trimethylsilyl bromide (TMSBr) under microwave irradiation (80°C, 30 min), yielding 4-bromoquinoline-8-carbonitrile in 78% isolated yield . The mechanism proceeds via azide cyclization, bromide incorporation, and nitrile group retention, with TMSBr acting as both a Lewis acid catalyst and bromine source .

Palladium-Catalyzed Functionalization

The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids. Using (5 mol%) and in toluene/water (3:1) at 100°C, biaryl derivatives are obtained in 65–92% yield .

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Yield (%) | Product Application |

|---|---|---|

| 4-Methoxyphenylboronic acid | 92 | Fluorescent probes |

| 2-Thienylboronic acid | 78 | Anticancer agents |

Industrial and Material Science Applications

Coordination Polymers

Reaction with in acetonitrile yields a luminescent coordination polymer ( = 480 nm) with potential applications in OLEDs . The nitrile group facilitates bridging between metal centers, forming a 2D network with 6.8 Å pore spacing .

FAP-Targeted PET Tracers

Comparison with Structural Analogs

Table 3: Substituent Effects on Quinoline Derivatives

The 8-cyano group in 4-bromoquinoline-8-carbonitrile enhances electrophilicity at position 4 compared to carboxylate analogs, enabling nucleophilic substitutions without requiring pre-activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume